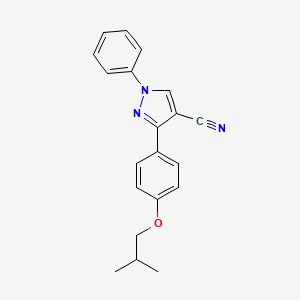

3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, during the febuxostat synthesis process, the last step is the hydrolysis of ester intermediates . Another example is the synthesis of a new class of thiazolyl α-aminophosphonate derivatives by one-pot Kabachnik–Fields reaction of ethyl 2- (3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite .Scientific Research Applications

Corrosion Inhibition : Pyrazole derivatives, including similar compounds to 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, have been found effective as corrosion inhibitors for mild steel in acidic environments. These inhibitors show significant efficiency and adhere to the steel surface following the Langmuir adsorption isotherm. Their effectiveness varies with concentration and temperature (Yadav, Gope, Kumari, & Yadav, 2016).

Photophysical and Quantum Chemical Analysis : Research on pyrazoline derivatives, which are structurally related to this compound, has shown their potential in photophysical applications. These compounds exhibit unique solvatochromic responses and can be encapsulated within nanocavities, demonstrating potential in materials science and nanotechnology (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).

Surface and Adsorption Properties : Heterocyclic derivatives of pyrazole-4-carbonitrile have been explored for their surface and adsorption properties. These studies provide insights into the physical chemistry aspects of such compounds, which can be crucial in developing new materials and coatings (Abdel Hameed et al., 2020).

Synthesis and Applications in Organic Chemistry : Various synthetic approaches have been developed for pyrazole-4-carbonitrile derivatives. These methods have broadened the scope of these compounds in organic chemistry, potentially leading to new pharmaceuticals, agrochemicals, and materials (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Antimicrobial Activity : Schiff bases using pyrazole-4-carbonitrile derivatives have been synthesized and shown to possess significant antimicrobial activity. This points to potential applications in the development of new antimicrobial agents (Puthran et al., 2019).

Synthesis of Novel Compounds : Research has also focused on the synthesis of novel compounds using pyrazole-4-carbonitrile derivatives, highlighting the versatility of these compounds in creating a wide range of chemical entities with potential applications in various fields (McFadden & Huppatz, 1991).

Facile Synthetic Approaches : Novel synthetic approaches have been developed for pyrazole-4-carbonitrile derivatives, leading to a variety of new compounds. These methods are crucial for expanding the applications of these compounds in different scientific fields (Ali, Ragab, Abdelghafar, & Farag, 2016).

Mechanism of Action

Target of Action

The primary target of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, also known as Febuxostat, is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine and xanthine to uric acid, a process that occurs during the breakdown of purines in the body .

Mode of Action

Febuxostat acts as a non-purine-selective inhibitor of xanthine oxidase . It binds to the molybdenum pterin center, which is the active site of xanthine oxidase, thereby inhibiting the enzyme . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, leading to a reduction in serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, Febuxostat disrupts the final steps of this pathway, preventing the formation of uric acid from hypoxanthine and xanthine . This results in lower serum uric acid levels, which can help manage conditions like gout, where uric acid accumulation leads to painful joint inflammation .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed when administered orally . It has a protein binding rate of 99.2% to albumin . The drug is metabolized via several enzymes, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . It has an elimination half-life of approximately 5 to 8 hours . Excretion occurs through both urine (around 49%, mostly as metabolites, 3% as unchanged drug) and feces (around 45%, mostly as metabolites, 12% as unchanged drug) .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help manage conditions like gout, where the accumulation of uric acid crystals in joints leads to painful inflammation . By reducing the production of uric acid, Febuxostat can help prevent these painful flare-ups .

Action Environment

Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of Febuxostat. For instance, a diet high in purines can increase uric acid levels in the body, potentially reducing the efficacy of Febuxostat. Similarly, conditions that affect liver function, where the drug is metabolized, could also impact the drug’s efficacy and safety profile .

Biochemical Analysis

Biochemical Properties

3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile interacts with the enzyme xanthine oxidase, inhibiting its activity . This enzyme is responsible for the synthesis of uric acid, a product of purine metabolism . By inhibiting xanthine oxidase, this compound reduces the production of uric acid, thereby managing hyperuricemia .

Cellular Effects

The compound’s primary cellular effect is the reduction of uric acid levels . High levels of uric acid can lead to the formation of crystals in various tissues, causing inflammation and pain, characteristic of gout . By reducing uric acid production, this compound helps alleviate these symptoms .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the molybdenum pterin site of xanthine oxidase, inhibiting both the oxidized and reduced forms of the enzyme . This prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels .

Temporal Effects in Laboratory Settings

It is known that the compound has a half-life of approximately 5 to 8 hours .

Dosage Effects in Animal Models

It is known that the compound is effective in reducing uric acid levels in models of hyperuricemia .

Metabolic Pathways

This compound is involved in purine metabolism, specifically in the pathway leading to the production of uric acid . It interacts with the enzyme xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .

Properties

IUPAC Name |

3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-15(2)14-24-19-10-8-16(9-11-19)20-17(12-21)13-23(22-20)18-6-4-3-5-7-18/h3-11,13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKIWXMFZZHSIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2760673.png)

![2-Fluoro-4-{2-[(4-fluorophenyl)methyl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2760677.png)

![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2760679.png)

![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)

![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)

![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)